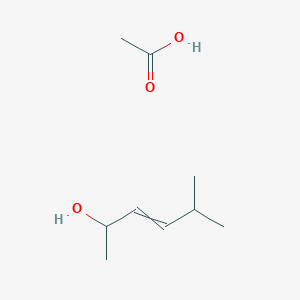

Acetic acid;5-methylhex-3-en-2-ol

説明

Acetic acid (CH₃COOH) is a simple carboxylic acid with widespread industrial applications, including use in vinegar, chemical synthesis, and environmental remediation. It is characterized by its polar carboxyl group (-COOH), which enables hydrogen bonding and ionic interactions, making it effective in adsorption processes .

5-Methylhex-3-en-2-ol (C₇H₁₄O) is an unsaturated alcohol with a six-carbon chain, a hydroxyl group at position 2, a double bond at position 3, and a methyl branch at position 5.

特性

CAS番号 |

146513-39-5 |

|---|---|

分子式 |

C9H18O3 |

分子量 |

174.24 g/mol |

IUPAC名 |

acetic acid;5-methylhex-3-en-2-ol |

InChI |

InChI=1S/C7H14O.C2H4O2/c1-6(2)4-5-7(3)8;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |

InChIキー |

STZQJNJXIUHBFN-UHFFFAOYSA-N |

正規SMILES |

CC(C)C=CC(C)O.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methylhex-3-en-2-ol typically involves the esterification of 5-methylhex-3-en-2-ol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or an acid ion-exchange resin. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through a continuous process involving the esterification of 5-methylhex-3-en-2-ol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to separate the product from the reaction mixture. The use of a continuous process allows for the efficient production of the compound on a large scale.

化学反応の分析

Types of Reactions

Acetic acid;5-methylhex-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or other functionalized compounds.

科学的研究の応用

Acetic acid;5-methylhex-3-en-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of acetic acid;5-methylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release acetic acid and 5-methylhex-3-en-2-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

類似化合物との比較

Data Tables

Table 1: Adsorption Performance of Acetic Acid-Modified Biochar vs. Other Adsorbents

| Adsorbent | Modifier | U(VI) Removal (%) | Equilibrium Time |

|---|---|---|---|

| Sludge-based biochar (SBB) | None | 62.8 | 30 min |

| ASBB | Acetic acid | 97.8 | 5 min |

| Fe₃O₄-modified SBB | Iron oxide | 90.0 | 20 min |

| Nitric acid-modified biochar | Nitric acid | 85.5 | 15 min |

Research Findings on Mechanisms

- Acetic Acid in Biochar Modification: Dual Effect: Acetic acid increases biochar’s porosity (BET surface area: 98.4 → 142.7 m²/g) and introduces -COOH groups, enabling monodentate coordination with U(VI) ions . Reusability: ASBB maintains 93% U(VI) removal efficiency after five cycles, outperforming KOH-modified biochar (78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。